molecular formula C18H18N6O4 B1260925 N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide

N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide

カタログ番号: B1260925
分子量: 382.4 g/mol
InChIキー: IERNXHKDDJLPIA-HNNXBMFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide is a member of morpholines.

科学的研究の応用

Antimicrobial and Hemolytic Activity

N-(3-Isoxazolyl)-2-[4-[[(5R)-3-Oxo-5-Phenyl-4-Morpholinyl]methyl]-1-Triazolyl]acetamide derivatives have been studied for their antimicrobial properties. For instance, a study by Gul et al. (2017) synthesized related compounds that showed significant antimicrobial activity against various microbial species, suggesting potential applications in treating microbial infections (Gul et al., 2017).

Controlled Release in Topical Applications

Research has explored the use of related compounds in controlled release systems for topical applications. Tammaro et al. (2015) investigated Poly(ϵ-caprolactone) (PCL) membranes loaded with Linezolid, a compound structurally similar to this compound. This study highlights the potential of these compounds in localized drug delivery systems for treating topical infections (Tammaro et al., 2015).

Anti-tumor Activities

Compounds with a similar chemical structure have demonstrated anti-tumor activities. Hao-fei (2011) synthesized novel isoxazole compounds, showing that some of these exhibited notable anti-tumor activities. This suggests a potential avenue for research into cancer treatments using derivatives of this compound (Qi Hao-fei, 2011).

Metabolism and Bioactivation Studies

Studies have been conducted on the metabolism and bioactivation of related compounds. Sheets et al. (1997) found that compounds similar to this compound undergo metabolism catalyzed by monooxygenase enzymes. This research is vital for understanding the pharmacokinetics and toxicity profiles of these compounds (Sheets et al., 1997).

Application in Antagonists with Pharmacokinetic Properties

Research has also focused on the application of similar compounds in the development of antagonists with favorable pharmacokinetic properties. Humphreys et al. (2003) identified N-(3,4-dimethyl-5-isoxazolyl)-4′-(2-oxazolyl)[1,1′-biphenyl]-2-sulfonamide, structurally related to this compound, as an analogue with improved in vitro properties. This study shows the potential for using these compounds in drug development (Humphreys et al., 2003).

Polymorphism in Drug Development

The study of polymorphism is also an area of interest. Maccaroni et al. (2008) explored the polymorphism of Linezolid, a compound related to this compound. Understanding the polymorphic forms of these compounds can be crucial in drug formulation and stability studies (Maccaroni et al., 2008).

Development of Neurokinin-1 Receptor Antagonists

Harrison et al. (2001) worked on developing neurokinin-1 receptor antagonists using structures similar to this compound. This research shows the potential application of such compounds in treating conditions like emesis and depression (Harrison et al., 2001).

Coordination Complexes and Antioxidant Activity

Research by Chkirate et al. (2019) synthesized coordination complexes using pyrazole-acetamide derivatives, similar to this compound. These complexes demonstrated significant antioxidant activity, suggesting their potential in oxidative stress-related therapeutic applications (Chkirate et al., 2019).

特性

分子式

C18H18N6O4

分子量

382.4 g/mol

IUPAC名

N-(1,2-oxazol-3-yl)-2-[4-[[(5R)-3-oxo-5-phenylmorpholin-4-yl]methyl]triazol-1-yl]acetamide

InChI

InChI=1S/C18H18N6O4/c25-17(19-16-6-7-28-21-16)10-23-8-14(20-22-23)9-24-15(11-27-12-18(24)26)13-4-2-1-3-5-13/h1-8,15H,9-12H2,(H,19,21,25)/t15-/m0/s1

InChIキー

IERNXHKDDJLPIA-HNNXBMFYSA-N

異性体SMILES

C1[C@H](N(C(=O)CO1)CC2=CN(N=N2)CC(=O)NC3=NOC=C3)C4=CC=CC=C4

正規SMILES

C1C(N(C(=O)CO1)CC2=CN(N=N2)CC(=O)NC3=NOC=C3)C4=CC=CC=C4

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。